Antimycobacterial Potency: PCIH Exhibits a 2-Fold Lower MIC₉₀ than Isoniazid Against M. bovis BCG
In a direct head-to-head comparison against M. bovis bacille Calmette-Guérin (BCG), PCIH achieved an MIC₉₀ of 1.25 µM, compared with 2.5 µM for the first-line antituberculosis drug isoniazid (INH), from which PCIH is derived by condensation with 2-pyridylcarboxaldehyde [1]. Furthermore, at sub-1 µM concentrations (0.31 and 0.63 µM), PCIH demonstrated greater growth inhibition than INH, a property attributed to its lipophilic character enabling more efficient cellular penetration and intracellular delivery of the isonicotinoyl hydrazide warhead [1]. Importantly, PCIH restricted mycobacterial growth at high bacterial loads in culture — a property not observed with INH — and was more effective than INH against M. avium in both broth culture and macrophages [2].
| Evidence Dimension | MIC₉₀ against M. bovis BCG |
|---|---|
| Target Compound Data | PCIH MIC₉₀ = 1.25 µM |
| Comparator Or Baseline | INH (isoniazid) MIC₉₀ = 2.5 µM |
| Quantified Difference | PCIH MIC₉₀ is 2-fold lower (more potent) than INH; PCIH shows superior activity at sub-µM concentrations (0.31–0.63 µM) |
| Conditions | M. bovis BCG broth culture; 7-day incubation; resazurin fluorescence readout (Ellis et al. 2014; University of Sydney thesis data Figure 3.1B) |
Why This Matters
PCIH provides a synthetically accessible, dual-mechanism antimycobacterial scaffold that outperforms its parent drug INH at high bacterial loads, addressing a known clinical liability of frontline tuberculosis therapy.
- [1] Ellis S. Investigation of the antimycobacterial activity of novel iron chelators. PhD Thesis, University of Sydney, 2012. (Figure 3.1B: PCIH MIC₉₀ 1.25 µM vs INH MIC₉₀ 2.5 µM against M. bovis BCG) View Source
- [2] Ellis S, Kalinowski DS, Leotta L, Huang MLH, Jelfs P, Sintchenko V, Richardson DR. Potent antimycobacterial activity of the pyridoxal isonicotinoyl hydrazone analog 2-pyridylcarboxaldehyde isonicotinoyl hydrazone: a lipophilic transport vehicle for isonicotinic acid hydrazide. Mol Pharmacol. 2014 Feb;85(2):269-78. doi:10.1124/mol.113.090357 View Source
